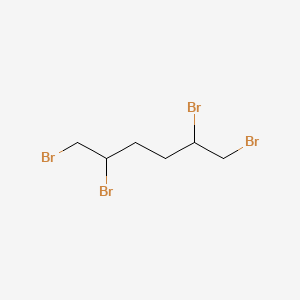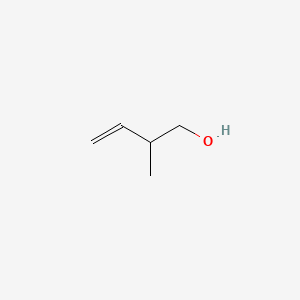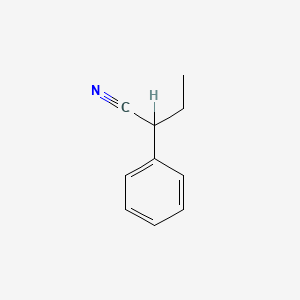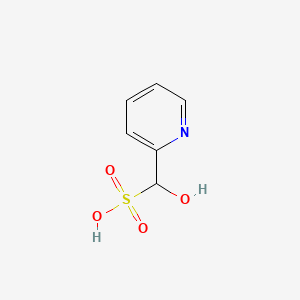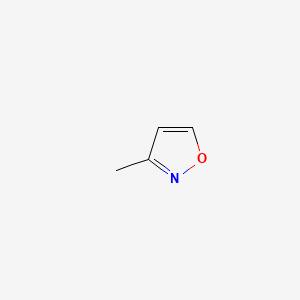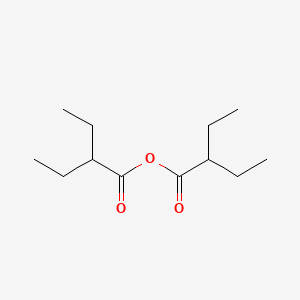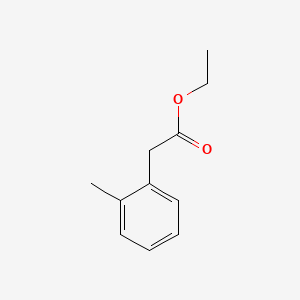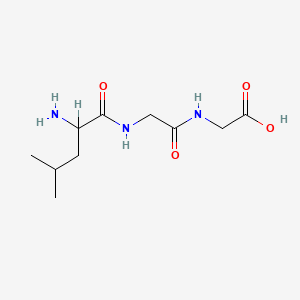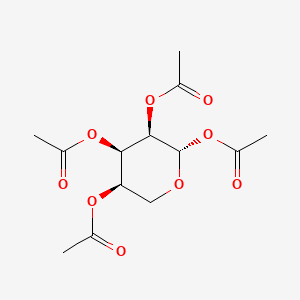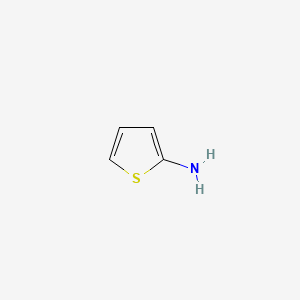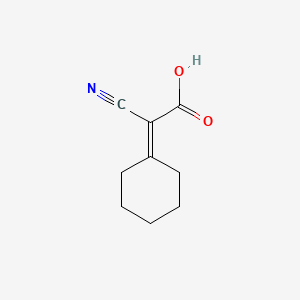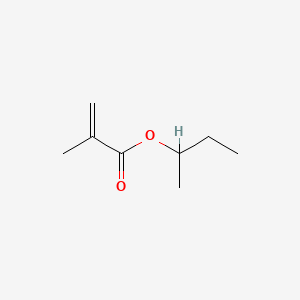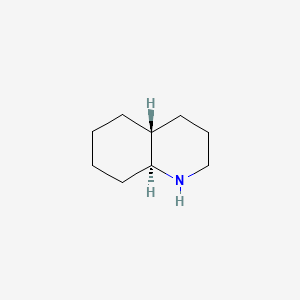
trans-Decahydroquinoline
Descripción general
Descripción
Trans-Decahydroquinoline is a chemical compound with the molecular formula C9H17N . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
The synthesis of trans-Decahydroquinoline has been investigated over Ni-MoS 2 /γ-Al 2 O 3 and NiMo (P)/Al 2 O 3 catalysts . A moderately sized reducing agent, Super-Hydride®, was found to be the best match for this substrate . The reduction proceeded from the concave face to provide the desired alcohol 16 as the major product .Molecular Structure Analysis
The molecular weight of trans-Decahydroquinoline is 139.24 . It has a solid physical state at 20 degrees Celsius . The 3D structure of trans-Decahydroquinoline can be viewed using Java or Javascript .Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Physical And Chemical Properties Analysis
Trans-Decahydroquinoline has a molecular weight of 139.24 . It is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Stereochemistry and Biological Properties
- Stereochemistry in Biological Interactions : trans-Decahydroquinoline and its diastereomers have been studied for their interactions with GABAA and GABAB receptors, picrotoxin binding sites, and neuronal GABA transport systems in brain tissue. These compounds have been used as probes to understand stimulatory activity in the central nervous system, despite their limited effects on GABA receptors in vitro (Witiak, Patch, Enna, & Fung, 1986).
Chemical Synthesis and Alkylation
- Alkylation Techniques in Synthesis : Alkylation methods involving cis- and trans-decahydroquinolines have been explored, revealing different outcomes based on stereochemistry. These methods have applications in the synthesis of complex molecules, like the poison dart frog secretion, pumiliotoxin C (Meyers & Milot, 1993).
Catalysis in Alkaloid Synthesis
- Catalysis in Synthesizing Alkaloids : trans-Decahydroquinoline has been used in the enantio- and diastereoselective syntheses of decahydroquinoline alkaloids, employing asymmetric catalysis. This approach is significant for producing complex natural products and pharmaceuticals (Gärtner, Qu, & Helmchen, 2012).
Stereostructure-Activity Relationships
- Understanding Neurological Effects : The stereostructure-activity relationships of trans-decahydroquinoline derivatives have been investigated to understand their effects on gamma-aminobutyric acid (GABA) and related neurological properties. These studies aid in developing new therapeutic agents and understanding neurochemical processes (Fung, Bero, Dircks, Tomita, Patch, & Witiak, 1983).
NMR in Conformational Analysis
- NMR Spectroscopy in Structural Elucidation : The use of NMR spectroscopy has been crucial in analyzing the structures and conformations of decahydroquinolines, including trans variants. This method provides detailed insights into the molecular structure, which is essential in drug design and chemical synthesis (Spande et al., 1999).
Pharmacological Activity
- Pharmacological Activity Studies : Research on the three-dimensional structures of trans-decahydroquinoline derivatives has shed light on their pharmacological activities. This is crucial for the development of new drugs with specific therapeutic targets (Grishina & Potapov, 1987).
Noncompetitive Blockers in Neurochemistry
- Role in Neurochemistry : Decahydroquinoline alkaloids, including trans variants, have been studied as noncompetitive blockers for nicotinic acetylcholine receptor-channels. Understanding their mechanism of action is essential for developing treatments for neurological disorders (Daly, Nishizawa, Padgett, Tokuyama, Mccloskey, Waykole, Schultz, & Aronstam, 1991).
Safety And Hazards
Propiedades
IUPAC Name |
(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIYWUALSJREP-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883351 | |
| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Decahydroquinoline | |
CAS RN |
767-92-0 | |
| Record name | rel-(4aR,8aS)-Decahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-decahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

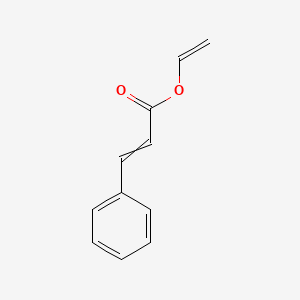
![4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline](/img/structure/B1582623.png)
